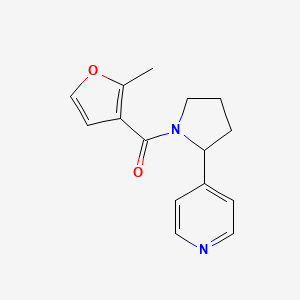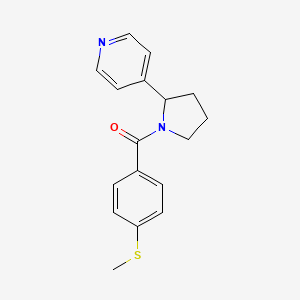
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用机制
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a positive allosteric modulator of α4β2 nAChR, which means it enhances the receptor's activity by binding to a site other than the receptor's active site. This mechanism of action results in an increase in the release of neurotransmitters, including dopamine, from neurons that express α4β2 nAChR. This effect is thought to underlie (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's cognitive-enhancing and potentially therapeutic properties.
Biochemical and Physiological Effects:
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to enhance cognitive function in animal models, including improved learning and memory. It has also been reported to increase the release of dopamine in the prefrontal cortex and striatum, which are brain regions involved in reward processing and motivation. Additionally, (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a pharmacological tool for studying nAChR function, including its high potency and selectivity for α4β2 nAChR. However, its limited solubility in water and potential toxicity at high doses may limit its use in some experimental settings. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
未来方向
Future research on (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone could focus on its potential therapeutic applications for neurological disorders, including addiction, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to investigate its mechanism of action and potential interactions with other neurotransmitter systems. Finally, the development of more potent and selective modulators of nAChR, including α4β2 nAChR, could lead to the discovery of novel therapeutics for a range of neurological and psychiatric disorders.
合成方法
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol, 2-bromo-4-pyridinecarboxaldehyde, and 1-pyrrolidineacetone in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
科学研究应用
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has shown potential as a pharmacological tool for studying the role of the nicotinic acetylcholine receptor (nAChR) in various physiological and pathological processes. It has been reported to selectively modulate the activity of α4β2 nAChR, which is involved in cognitive function, addiction, and neurodegenerative diseases. (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to enhance the release of dopamine and other neurotransmitters in the brain, suggesting its potential as a therapeutic agent for treating neurological disorders.
属性
IUPAC Name |
(4-methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-6-4-14(5-7-15)17(20)19-12-2-3-16(19)13-8-10-18-11-9-13/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCLQAVAPRCFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
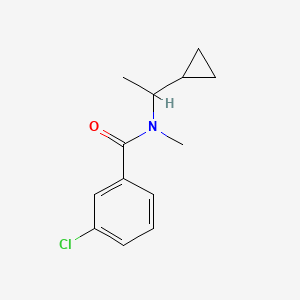
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)
![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
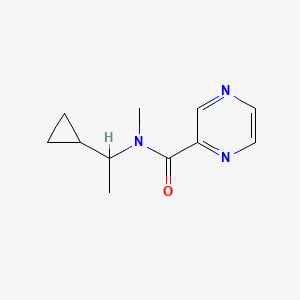
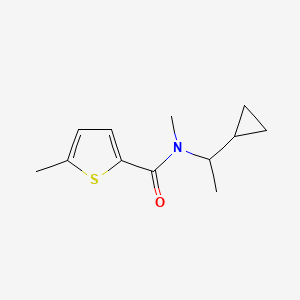

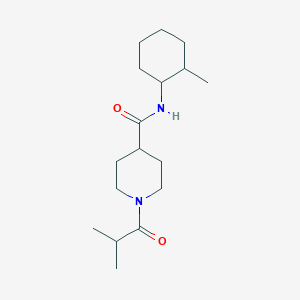
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
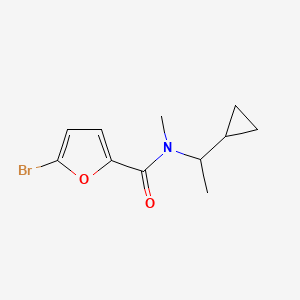
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)

